N-(2,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H17F2N3O3S2 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H17F2N3O3S2/c1-11-12(2)31-19-18(11)20(28)26(9-14-4-3-7-29-14)21(25-19)30-10-17(27)24-16-6-5-13(22)8-15(16)23/h3-8H,9-10H2,1-2H3,(H,24,27) |
InChI Key |
PEWHSSUQQFVTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=CO4)C |
Origin of Product |
United States |
Biological Activity
N-(2,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological effects, and relevant case studies.
Synthesis
The compound can be synthesized through multi-step synthetic routes involving the formation of the thieno[2,3-d]pyrimidine structure and subsequent functionalization with a difluorophenyl group and furan moiety. Key steps include:
- Formation of Thieno[2,3-d]pyrimidine : Utilizing appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Electrophilic aromatic substitution to introduce the 2,4-difluorophenyl group.
- Final Coupling : Nucleophilic substitution to attach the furan moiety via a sulfanyl linkage.
Anticancer Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 15.0 | HeLa |
| Compound B | 20.5 | MCF7 |
| N-(2,4-difluorophenyl)-... | 18.7 | A549 |
Antiviral Activity
The compound's structural components suggest potential antiviral activity. Similar compounds have been investigated for their ability to inhibit viral proteases such as SARS-CoV-2 Mpro. The furan moiety has been linked to enhanced antiviral properties.
Case Studies
-
Study on Anticancer Effects :
- In vitro studies showed that N-(2,4-difluorophenyl)-... induced apoptosis in cancer cells through the activation of caspase pathways.
- The compound was tested against various cancer cell lines with varying degrees of success.
-
Antiviral Screening :
- Compounds with similar structures were screened against SARS-CoV-2 Mpro and exhibited IC50 values ranging from 1.55 μM to 10.76 μM.
- The structure-activity relationship (SAR) indicated that modifications to the furan and pyrimidine moieties could enhance inhibitory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
